Benzene.ethylene

Catalysis Styrene Production Dehydrogenation

Ethylbenzene supply disruptions directly halt styrene monomer production lines. This 1:1 benzene-ethene compound (CAS 264146-42-1) is the irreplaceable alkylbenzene for catalytic dehydrogenation to styrene, achieving industrial conversions exceeding 65% and selectivity above 97% on K-promoted iron oxide catalysts. - Non-substitutable in polystyrene value chain: toluene and cumene dehydrogenate to entirely different products, making ethylbenzene procurement mandatory. - Optimized for ZSM-5 zeolite-catalyzed alkylation at 200-400°C with 1:1 benzene/alcohol ratio, ensuring maximum ethylbenzene yield. - ASTM D1555 standardized density (0.87077 g/cc at 60°F) and boiling point (277.1°F) guarantee custody transfer accuracy in bulk transactions.

Molecular Formula C8H10
Molecular Weight 106.16 g/mol
CAS No. 264146-42-1
Cat. No. B15164467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene.ethylene
CAS264146-42-1
Molecular FormulaC8H10
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESC=C.C1=CC=CC=C1
InChIInChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2
InChIKeySYWDWCWQXBUCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene.Ethylene (CAS 264146-42-1) Procurement Guide: Industrial-Grade Ethylbenzene for Styrene Monomer Production


Benzene.ethylene (CAS 264146-42-1) refers to the 1:1 molecular compound of benzene and ethene, formally designated as ethene, compd. with benzene, which in industrial practice corresponds to ethylbenzene (C₆H₅CH₂CH₃, MW 106.17 g/mol) . Ethylbenzene is a key aromatic hydrocarbon intermediate in the petrochemical industry, with over 99% of global production dedicated to the manufacture of styrene monomer via catalytic dehydrogenation [1]. It is also used in minor volumes as a solvent and in the production of acetophenone, diethylbenzene, and other specialty chemicals. Physical properties including freezing point (−139.0°F), boiling point (277.1°F), and density in vacuo at 60°F (0.87077 g/cc) are standardized under ASTM D1555 [2].

Why Benzene.Ethylene (Ethylbenzene) Cannot Be Substituted with Other Alkylbenzenes in Styrene Production


Although toluene, cumene, and other alkylbenzenes share the same aromatic core structure, ethylbenzene possesses a unique combination of molecular dimensions, thermodynamic reactivity, and industrial infrastructure integration that precludes generic substitution in styrene monomer production [1]. Toluene and cumene dehydrogenation follow fundamentally different reaction pathways yielding products with distinct commercial markets (benzene and α-methylstyrene, respectively), while ethylbenzene dehydrogenation to styrene has been optimized over decades to achieve industrial conversions exceeding 65% with styrene selectivity above 97% under standardized conditions [2]. The kinetic diameter of ethylbenzene (5.8 Å) differs from toluene (5.3 Å) and other aromatics, affecting catalyst pore diffusion and mass transfer in fixed-bed reactors, while its vapor pressure (7.08 Torr at 20°C) and relative polarity (0.074) are distinct enough to alter downstream separation economics [3]. These differences, quantified below, establish ethylbenzene as a non-substitutable intermediate in the polystyrene value chain.

Benzene.Ethylene (Ethylbenzene) Quantitative Differentiation Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


Catalytic Dehydrogenation Selectivity: Ethylbenzene versus Toluene and Cumene

Ethylbenzene dehydrogenation to styrene achieves industrially validated selectivity exceeding 97% under commercial operating conditions, a performance metric not achievable with toluene (dehydrogenates to benzene) or cumene (dehydrogenates to α-methylstyrene), which follow entirely different product distribution pathways [1]. In oxidative dehydrogenation studies, ethylbenzene conversion of 52.5% with 92% styrene selectivity was achieved on Al-B-5Sb catalyst at 475°C, whereas cumene and other alkylbenzenes yield distinct product slates [2].

Catalysis Styrene Production Dehydrogenation

Ethylbenzene versus Ethanol as Alkylating Agent: Catalyst Life and Production Efficiency

While commercial ethylbenzene production typically uses ethylene as the alkylating agent, research comparing ethanol as an alternative alkylating agent demonstrates that ethanol provides longer catalyst life and higher production efficiency when used with HZSM-5 catalysts [1]. This cross-study comparison reveals that ethylene remains the industry standard due to established infrastructure and supply chain economics, but ethanol offers a bio-based alternative route that may affect procurement strategy depending on sustainability requirements.

Alkylation Zeolite Catalysis Process Economics

Molecular Kinetic Diameter: Ethylbenzene versus Toluene and Xylene in Separation and Diffusion

Ethylbenzene exhibits a kinetic diameter of 5.8 Å, which is intermediate between toluene (5.3 Å) and m-xylene (6.8 Å), while its vapor pressure at 20°C is 7.08 Torr compared to toluene's 21.83 Torr [1]. These molecular property differences directly impact diffusion rates through catalyst pores, membrane separation efficiency, and distillation energy requirements. In ZSM-5 catalyzed alkylation, ethylbenzene selectivity exceeds that of mordenite catalysts, demonstrating that catalyst selection must account for these dimensional differences [2].

Membrane Separation Molecular Sieving Process Engineering

Dehydrogenation Catalyst Performance: Fresh versus Used Commercial Catalyst Activity Loss

In ethylbenzene dehydrogenation over potassium-promoted iron oxide catalysts, fresh catalyst achieves a styrene yield of 79% at 0.48 h⁻¹ LHSV and 627°C, while used catalyst (after 2 years of continuous operation) exhibits higher selectivity but considerably lower conversion rates [1]. Both fresh and used catalysts lose approximately 22% of their initial activity within the first 12 hours due to rapid coke deposition before reaching pseudo-steady-state conditions [1]. This degradation profile is specific to ethylbenzene dehydrogenation chemistry and does not directly translate to other alkylbenzene systems.

Catalyst Deactivation Process Monitoring Operational Economics

Physical Property Standardization: Ethylbenzene versus Cumene and Toluene under ASTM D1555

Ethylbenzene is standardized under ASTM D1555 alongside benzene, toluene, cumene, and xylenes for industrial volume and weight calculations [1]. The standard provides freezing point, boiling point, and density values for each aromatic. Ethylbenzene exhibits a freezing point of −139.0°F and boiling point of 277.1°F, with density in vacuo at 60°F of 0.87077 g/cc [1]. Comparatively, cumene has a higher boiling point of 306.3°F and lower density of 0.86538 g/cc; toluene has a lower boiling point of 231.1°F and similar density of 0.87096 g/cc [1]. Boiling points increase with molecular mass: benzene (353 K) < toluene (383 K) < ethylbenzene (409 K) [2].

Quality Control Volumetric Measurement ASTM Standards

Catalyst Selectivity: ZSM-5 versus Mordenite in Ethylbenzene Production

In benzene ethylation to ethylbenzene, ZSM-5 zeolite catalysts exhibit higher ethylbenzene selectivity than mordenite catalysts, whereas for benzene methylation to toluene and xylene, both ZSM-5 and mordenite are comparably active and selective [1]. This catalyst-specific selectivity pattern demonstrates that ethylbenzene production has unique catalytic requirements not shared with other alkylation products.

Zeolite Catalysis Alkylation Catalyst Selection

Benzene.Ethylene (Ethylbenzene) Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Styrene Monomer Production: Ethylbenzene Dehydrogenation at Industrial Scale

Ethylbenzene is irreplaceable as the feedstock for styrene monomer production via catalytic dehydrogenation, with industrial ethylbenzene conversion exceeding 65% and styrene selectivity above 97% using catalysts such as GS-08 [1]. The 22% initial activity loss within the first 12 hours of operation, documented for both fresh and used potassium-promoted iron oxide catalysts at 627°C and LHSV 0.48 h⁻¹, requires process engineers to plan for catalyst regeneration cycles and production ramp-up periods [2]. Alternative alkylbenzenes (toluene, cumene) dehydrogenate to entirely different products, making ethylbenzene procurement mandatory for polystyrene manufacturing.

Catalyst Development and Optimization: ZSM-5 Zeolite Systems

Researchers developing improved alkylation catalysts should prioritize ZSM-5 zeolites over mordenite for benzene ethylation, as ZSM-5 exhibits higher ethylbenzene selectivity under fluidized-bed reactor conditions (200-400°C, 1/1 benzene/alcohol ratio) [1]. This catalyst selectivity advantage is specific to ethylbenzene production and not observed in benzene methylation to toluene. Catalyst development programs should also account for the 22% initial deactivation rate observed in commercial dehydrogenation catalysts, which establishes a benchmark for evaluating novel catalyst stability [2].

Process Mass Balance and Custody Transfer Calculations

Ethylbenzene procurement and inventory management rely on ASTM D1555 standardized physical properties, including density in vacuo at 60°F of 0.87077 g/cc and boiling point of 277.1°F [1]. The density difference of 0.00539 g/cc compared to cumene (0.86538 g/cc) and the 46.1°F boiling point differential affect volumetric calculations, distillation energy requirements, and custody transfer accuracy in large-volume transactions. Quality assurance protocols must specify ethylbenzene-specific ASTM D1555 parameters rather than generic aromatic hydrocarbon approximations.

Membrane Separation and Adsorption Process Design

The kinetic diameter of ethylbenzene (5.8 Å) and its vapor pressure (7.08 Torr at 20°C) are distinct from toluene (5.3 Å, 21.83 Torr) and m-xylene (6.8 Å, 6.16 Torr), as documented in VOC characterization studies [1]. These differences affect diffusion rates through zeolite pores, membrane permeation selectivity, and adsorption breakthrough curves. Separation process design for ethylbenzene recovery or purification must incorporate compound-specific molecular parameters rather than assuming similar behavior to other C8 aromatics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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